molecular formula C4H3NO3S B065497 4-Hydroxy-1,2-thiazole-3-carboxylic acid CAS No. 178316-76-2

4-Hydroxy-1,2-thiazole-3-carboxylic acid

Cat. No. B065497
M. Wt: 145.14 g/mol
InChI Key: LBJHLSZIKSJOJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 4-Hydroxy-1,2-thiazole-3-carboxylic acid and related derivatives involves various chemical reactions, highlighting the compound's versatility and potential for functionalization and application in different chemical contexts. For example, carboxylic acid derivatives containing the 1,3,4-thiadiazole moiety have been synthesized, showcasing a method to incorporate the thiazole structure into complex molecules (Jaffer et al., 2017). Moreover, the synthesis of highly substituted 4-hydroxy-1,3-thiazoles demonstrates the chemical flexibility and reactivity of thiazole derivatives, indicating a foundation for further modifications and applications (Täuscher et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical reactivity and potential applications. Studies have focused on the crystallographic analysis to understand the spatial arrangement and bonding within these molecules. For instance, the crystal structure of thiazolidine-4-carboxylic acid provides insights into the basicity and stability of the compound, which is essential for its reactivity and interaction with other molecules (Loscalzo et al., 1973).

Chemical Reactions and Properties

Thiazole derivatives engage in a variety of chemical reactions, reflecting their broad utility in synthetic chemistry. The synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, for instance, underlines the compound's potential in producing molecules with significant biological activity (Li et al., 2015). Such studies are pivotal for developing new pharmaceuticals and materials.

Physical Properties Analysis

The physical properties of 4-Hydroxy-1,2-thiazole-3-carboxylic acid derivatives, such as liquid crystalline behaviors, are influenced by structural modifications like the length of alkoxy chains. These properties are critical for applications in materials science and technology (Jaffer et al., 2017).

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including 4-Hydroxy-1,2-thiazole-3-carboxylic acid, to explore their potential therapeutic roles .

properties

IUPAC Name

4-hydroxy-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJHLSZIKSJOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623248
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1,2-thiazole-3-carboxylic acid

CAS RN

178316-76-2
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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